molecular formula C9H13NO2 B13815363 8-Acetyl-8-aza-bicyclo[3.2.1]octan-3-one

8-Acetyl-8-aza-bicyclo[3.2.1]octan-3-one

Cat. No.: B13815363
M. Wt: 167.20 g/mol
InChI Key: RKTPOXAAOHCGDQ-OCAPTIKFSA-N
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Description

8-Acetyl-8-aza-bicyclo[3.2.1]octan-3-one is a bicyclic compound that belongs to the family of tropane alkaloids.

Chemical Reactions Analysis

Scientific Research Applications

8-Acetyl-8-aza-bicyclo[3.2.1]octan-3-one has significant potential in scientific research, particularly in the fields of drug discovery and synthetic chemistry. Its unique structure makes it a valuable intermediate in the total synthesis of various target molecules . Additionally, it has been studied for its antimicrobial properties and potential use in the development of new therapeutic agents .

Mechanism of Action

The mechanism of action of 8-Acetyl-8-aza-bicyclo[3.2.1]octan-3-one involves its interaction with specific molecular targets and pathways. As a member of the tropane alkaloid family, it is likely to interact with neurotransmitter receptors and enzymes, influencing various biological processes . The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

8-Acetyl-8-aza-bicyclo[3.2.1]octan-3-one can be compared with other similar compounds, such as 8-methyl-8-aza-bicyclo[3.2.1]octan-3-one and 2-azabicyclo[3.2.1]octane These compounds share a similar bicyclic structure but differ in their substituents and specific chemical properties The unique acetyl group in 8-Acetyl-8-aza-bicyclo[32

Properties

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

IUPAC Name

(1S,5R)-8-acetyl-8-azabicyclo[3.2.1]octan-3-one

InChI

InChI=1S/C9H13NO2/c1-6(11)10-7-2-3-8(10)5-9(12)4-7/h7-8H,2-5H2,1H3/t7-,8+

InChI Key

RKTPOXAAOHCGDQ-OCAPTIKFSA-N

Isomeric SMILES

CC(=O)N1[C@@H]2CC[C@H]1CC(=O)C2

Canonical SMILES

CC(=O)N1C2CCC1CC(=O)C2

Origin of Product

United States

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